Acid Orange 116
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Overview
Description
Acid Orange 116, also known as C.I. This compound, is an organic synthetic dye commonly used in various industrial and laboratory applications. It is characterized by its vibrant orange color and is soluble in water, making it suitable for dyeing textiles, paper, and leather . The chemical formula of this compound is C25H21N4NaO4S, and it has a molecular weight of 496.51 g/mol .
Preparation Methods
Acid Orange 116 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 3-aminobenzenesulfonic acid, followed by coupling with naphthalen-1-amine to form an intermediate product. This intermediate undergoes a second diazotization and is then coupled with p-cresol. The final step involves converting the hydroxyl group into an oxygen radical . Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Acid Orange 116 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced, often resulting in the cleavage of the azo bond, producing aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acid Orange 116 has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: The dye is employed in staining biological tissues and cells, aiding in microscopic examinations and research.
Medicine: this compound is used in certain diagnostic tests and as a marker in medical research.
Mechanism of Action
The mechanism of action of Acid Orange 116 involves its ability to bind to fibers and other materials, resulting in the desired coloration. The dye molecules interact with the molecular targets through ionic and hydrogen bonding, leading to strong adherence and vibrant color . In biological applications, the dye binds to specific cellular components, allowing for detailed visualization under a microscope .
Comparison with Similar Compounds
Acid Orange 116 is part of the azo dye family, which includes other compounds such as Acid Orange 7 and Acid Orange 52. Compared to these similar compounds, this compound is unique due to its specific molecular structure, which provides distinct color properties and stability under various conditions . Other similar compounds include Acid Orange 7 (C.I. 15510) and Acid Orange 52 (C.I. 13025), each with its own unique applications and properties .
Biological Activity
Acid Orange 116 is an azo dye widely used in various applications, particularly in the textile industry. Its chemical structure and properties have garnered interest in both environmental and biological studies. This article delves into the biological activity of this compound, examining its effects on living organisms, potential toxicity, and degradation by microbial processes.
- Name: this compound
- Molecular Formula: C₂₅H₂₁N₄NaO₄S
- Molecular Weight: 496.51 g/mol
- CAS Registry Number: 12220-10-9
- Structure: Double azo class dye
Toxicity Assessments
Research has indicated that this compound exhibits varying degrees of toxicity depending on exposure levels and biological systems. A study assessing the acute toxicity of azo dyes reported significant adverse effects at higher concentrations:
- NOAEL (No Observed Adverse Effect Level): 5 mg/kg body weight/day.
- Effects Observed: At higher doses (200 mg/kg), symptoms included tremors, reduced fecal output, and organ weight changes in rats .
Environmental Impact and Microbial Degradation
Microbial degradation studies have shown that this compound can be effectively decolorized by specific bacterial consortia. These microorganisms utilize the dye as a carbon source, leading to mineralization and breakdown into less harmful metabolites:
- Bacterial Consortium: SPB92 was identified as effective in degrading this compound.
- Metabolites Detected:
- 4-methyl-sulfanyl-naphthalene 1,2-dione
- 2-aminonapthalene 1,4-dione
- 2-methoxynaphthalene
The degradation process not only removes the dye but also reduces toxicity, indicating potential for bioremediation applications .
Case Study: Toxicological Evaluation in Rats
A comprehensive toxicological evaluation involved administering this compound to rats over a period of time to assess subchronic effects. Key findings included:
Dose (mg/kg bw/day) | Observations | Remarks |
---|---|---|
0 | No adverse effects | Control group |
50 | No significant changes | Safe dose |
200 | Mortality and severe symptoms | High toxicity observed |
This study highlighted the critical need for careful dosage management when using this compound in various applications .
Case Study: Microbial Remediation
A study focused on the microbial degradation of this compound demonstrated the potential for using bacteria to mitigate environmental contamination. The bacterial consortium was tested under optimal conditions:
Parameter | Optimal Condition | Result |
---|---|---|
pH | Neutral (7.0) | Maximum decolorization achieved |
Temperature | Room temperature | Effective degradation |
Nutrient Supplementation | Yeast extract | Enhanced microbial activity |
The results indicated that bioremediation could be a viable strategy for treating wastewater containing Acid Orange dyes .
Properties
CAS No. |
12220-10-9 |
---|---|
Molecular Formula |
C25H21N4NaO4S |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
PHBKXNWUWOCVEI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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